

An In-depth Technical Guide to the Physicochemical Properties of 10-Hydroxyligstroside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Hydroxyligstroside**

Cat. No.: **B15593827**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyligstroside is a secoiridoid glycoside that has been isolated from various plant species, most notably from the bark of *Fraxinus excelsior*, a member of the Oleaceae family. Secoiridoids are a class of natural products known for their diverse biological activities, which include antioxidant, anti-inflammatory, and chemopreventive properties. This technical guide provides a comprehensive overview of the physicochemical properties of **10-Hydroxyligstroside**, detailed experimental protocols for its characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

The fundamental physicochemical properties of **10-Hydroxyligstroside** are crucial for its handling, formulation, and interpretation of biological activity.

Table 1: General Physicochemical Properties of **10-Hydroxyligstroside**

Property	Value	Source
Molecular Formula	C ₂₅ H ₃₂ O ₁₃	[1] [2] [3]
Molecular Weight	540.51 g/mol	[2] [3]
CAS Number	35897-94-0	[1] [2] [3]
Appearance	Powder	[1]
Storage Temperature	2-8°C	[1]

Table 2: Predicted Physicochemical Properties of **10-Hydroxyligstroside**

Property	Predicted Value	Source
Density	1.50 ± 0.1 g/cm ³	[1]
Boiling Point	785.1 ± 60.0 °C	[1]
pKa	9.91 ± 0.15	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **10-Hydroxyligstroside**.

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. For isomers of **10-Hydroxyligstroside**, a pseudo-molecular ion has been observed at m/z 539.177, with a characteristic MS₂ fragment at m/z 291.087, indicating the presence of a hydroxyl group on the methyloleoside moiety.[\[4\]](#)

Table 3: Mass Spectrometry Data for **10-Hydroxyligstroside** Isomers

Ion Type	m/z	Source
Pseudo-molecular ion	539.177	[4]
MS2 Fragment	291.087	[4]

Note: Detailed high-resolution mass spectrometry (HR-MS) data and a complete fragmentation analysis for **10-Hydroxyligstroside** are not readily available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed chemical structure of a molecule.

Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants for **10-Hydroxyligstroside**, are not available in the readily accessible literature. Such data would be critical for unambiguous structural confirmation and are typically found in the primary literature reporting the compound's isolation.

Infrared (IR) Spectroscopy

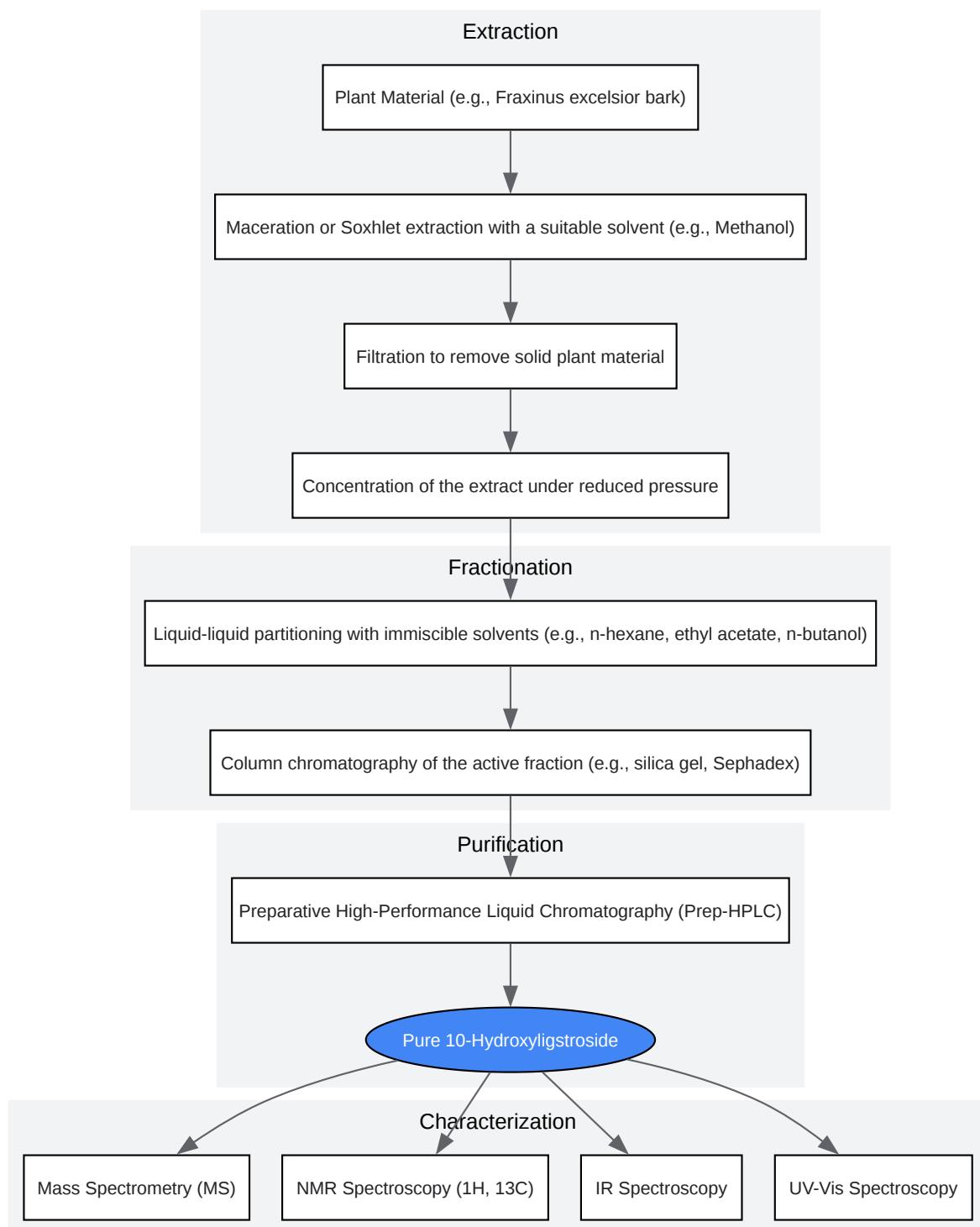
IR spectroscopy provides information about the functional groups present in a molecule.

A specific IR spectrum with a complete list of absorption peaks for **10-Hydroxyligstroside** is not available in the searched literature.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with chromophores.

The specific lambda max (λ_{max}) for **10-Hydroxyligstroside** in various solvents is not detailed in the available literature.


Experimental Protocols

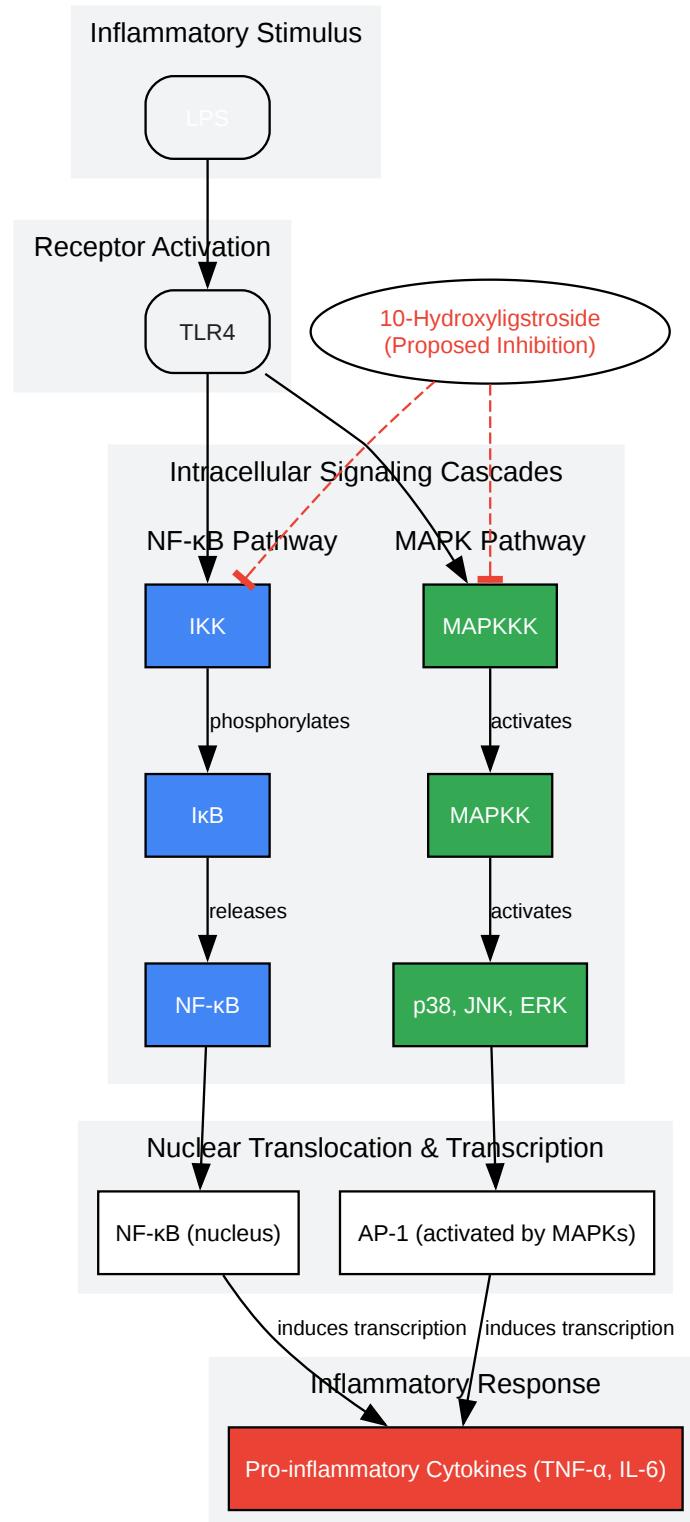
Detailed experimental protocols are vital for the replication of scientific findings and for the further investigation of a compound.

Isolation and Purification of **10-Hydroxyligstroside** from **Fraxinus excelsior**

The following is a generalized workflow for the isolation of secoiridoids from plant material, based on common phytochemical practices. A specific, detailed protocol for **10-Hydroxyligstroside** was not found in the available literature.

General Workflow for Isolation and Characterization

[Click to download full resolution via product page](#)


A general workflow for the isolation and characterization of natural products.

Biological Activities and Signaling Pathways

Extracts from *Fraxinus excelsior*, the natural source of **10-Hydroxyligstroside**, have demonstrated significant anti-inflammatory properties. These extracts have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6), while increasing the expression of the anti-inflammatory IL-10 receptor. While direct evidence for the activity of **10-Hydroxyligstroside** is limited, its structural similarity to other bioactive secoiridoids suggests it may contribute to these effects.

The inhibition of pro-inflammatory cytokines often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-Inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

A proposed mechanism for the anti-inflammatory action of **10-Hydroxyligstroside**.

Conclusion

10-Hydroxyligstroside is a naturally occurring secoiridoid with potential biological activities, particularly in the realm of anti-inflammatory effects. While its basic physicochemical properties are known, a comprehensive characterization, including detailed spectroscopic data and specific biological activity assays, is not yet fully available in the public domain. Further research is warranted to fully elucidate the therapeutic potential of this compound. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to advance the scientific understanding of **10-Hydroxyligstroside**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. iasp-pain.org [iasp-pain.org]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 10-Hydroxyligstroside]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15593827#physicochemical-properties-of-10-hydroxyligstroside>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com